![molecular formula C9H13N3O B12049574 3-[(2-Aminophenyl)amino]propanamide](/img/structure/B12049574.png)
3-[(2-Aminophenyl)amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Aminophenyl)amino]propanamide is an organic compound with the molecular formula C9H13N3O It is a derivative of propanamide, where the amide group is substituted with a 2-aminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminophenyl)amino]propanamide typically involves the reaction of 2-nitroaniline with acrylonitrile, followed by reduction and subsequent amidation. The reaction conditions often include the use of catalysts such as palladium on carbon for the reduction step and acidic or basic conditions for the amidation step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Aminophenyl)amino]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
3-[(2-Aminophenyl)amino]propanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(2-Aminophenyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
3-[(2-Aminophenyl)amino]propanamide hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
N-(3-Aminophenyl)propanamide: A similar compound with a different substitution pattern on the aromatic ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
3-(2-aminoanilino)propanamide |
InChI |
InChI=1S/C9H13N3O/c10-7-3-1-2-4-8(7)12-6-5-9(11)13/h1-4,12H,5-6,10H2,(H2,11,13) |
Clave InChI |
BSKMDCVAWQEZRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)NCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



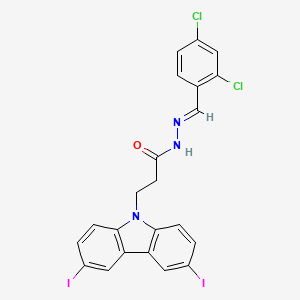

![N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049522.png)
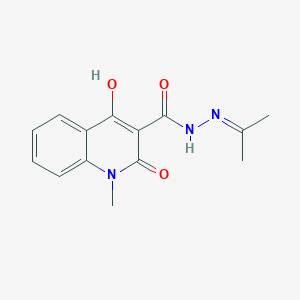
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12049529.png)
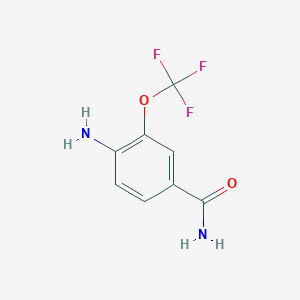
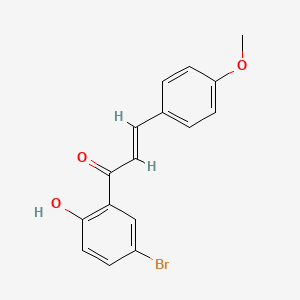
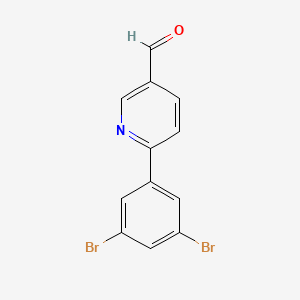
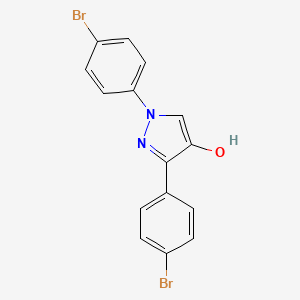
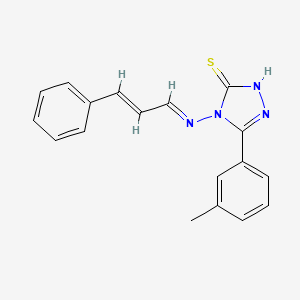


![2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B12049576.png)
